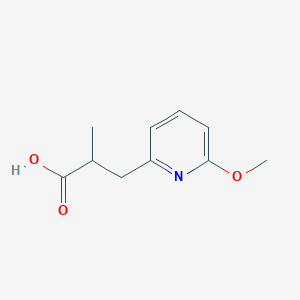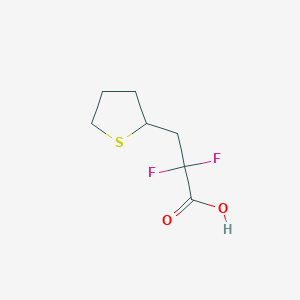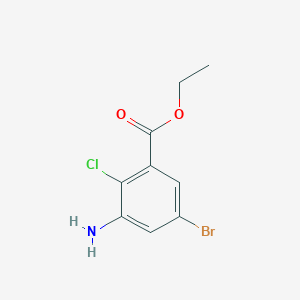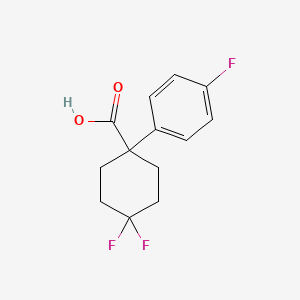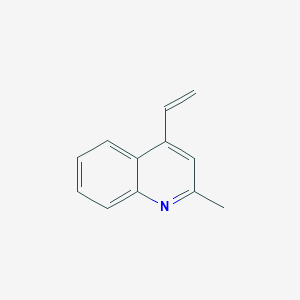
2-Methyl-4-vinylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-vinylquinoline is an organic compound belonging to the quinoline family, characterized by a quinoline core with a methyl group at the second position and a vinyl group at the fourth position
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst. For this compound, 2-aminobenzaldehyde can be reacted with acetaldehyde under acidic conditions to form the desired product.
Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid. Modifications of this method can be used to introduce the vinyl group at the fourth position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale adaptations of the above synthetic routes, optimized for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include halogens and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (chlorine, bromine), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 2-Methyl-4-ethylquinoline.
Substitution: Halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
2-Methyl-4-vinylquinoline has diverse applications across various scientific disciplines:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules is of particular interest.
Medicine: Explored for its potential as a pharmacophore in drug design. Derivatives of this compound are studied for their therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-Methyl-4-vinylquinoline exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or DNA, leading to various biological responses. The vinyl group can participate in conjugation reactions, enhancing the compound’s ability to interact with biological macromolecules.
Comparison with Similar Compounds
2-Methylquinoline: Lacks the vinyl group, making it less reactive in certain chemical reactions.
4-Vinylquinoline: Lacks the methyl group, which can influence its biological activity and chemical reactivity.
Quinoline: The parent compound, lacking both the methyl and vinyl groups, serves as a fundamental structure for many derivatives.
Uniqueness: 2-Methyl-4-vinylquinoline’s combination of a methyl and a vinyl group provides unique reactivity and potential for diverse applications. Its structural features allow for specific interactions in both chemical and biological contexts, distinguishing it from other quinoline derivatives.
Properties
Molecular Formula |
C12H11N |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-ethenyl-2-methylquinoline |
InChI |
InChI=1S/C12H11N/c1-3-10-8-9(2)13-12-7-5-4-6-11(10)12/h3-8H,1H2,2H3 |
InChI Key |
QSJQNGHPUQYUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


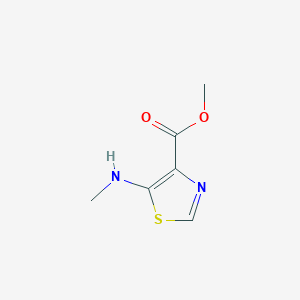
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13545240.png)
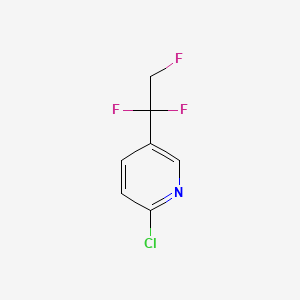
![2-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13545257.png)
